molecular formula C10H12Cl2N2O B13945420 N-Propyl-4-amino-3,5-dichlorobenzamide CAS No. 63887-32-1

N-Propyl-4-amino-3,5-dichlorobenzamide

Cat. No.: B13945420
CAS No.: 63887-32-1
M. Wt: 247.12 g/mol
InChI Key: DHFVYGPWWGWKLT-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichloro-N-propylbenzamide is a chemical compound with the molecular formula C10H12Cl2N2O It is characterized by the presence of amino, dichloro, and propyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,5-dichloro-N-propylbenzamide typically involves the reaction of 3,5-dichloroaniline with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3,5-dichloroaniline+propylamine4-amino-3,5-dichloro-N-propylbenzamide\text{3,5-dichloroaniline} + \text{propylamine} \rightarrow \text{4-amino-3,5-dichloro-N-propylbenzamide} 3,5-dichloroaniline+propylamine→4-amino-3,5-dichloro-N-propylbenzamide

Industrial Production Methods

In an industrial setting, the production of 4-amino-3,5-dichloro-N-propylbenzamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichloro-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

4-Amino-3,5-dichloro-N-propylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-3,5-dichloro-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The amino and dichloro groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

4-Amino-3,5-dichloro-N-propylbenzamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to other similar compounds.

Conclusion

4-Amino-3,5-dichloro-N-propylbenzamide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and mechanisms of action.

Properties

CAS No.

63887-32-1

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

4-amino-3,5-dichloro-N-propylbenzamide

InChI

InChI=1S/C10H12Cl2N2O/c1-2-3-14-10(15)6-4-7(11)9(13)8(12)5-6/h4-5H,2-3,13H2,1H3,(H,14,15)

InChI Key

DHFVYGPWWGWKLT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

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